molecular formula C20H21N3O2 B2425695 1-(4-ethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 637322-30-6

1-(4-ethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Cat. No.: B2425695
CAS No.: 637322-30-6
M. Wt: 335.407
InChI Key: UJHNAMWFBCSROC-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.
BenchChem offers high-quality 1-(4-ethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-ethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-25-16-10-8-15(9-11-16)23-13-14(12-19(23)24)20-21-17-6-4-5-7-18(17)22(20)2/h4-11,14H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHNAMWFBCSROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (CAS Number: 637322-30-6) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(4-ethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of benzodiazole have shown effectiveness in inhibiting the growth of HeLa (cervical cancer) and HL-60 (human promyelocytic leukemia) cells through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
1-(4-Ethoxyphenyl)-...HeLa10Induction of apoptosis
Similar Benzodiazole DerivativeHL-6015Cell cycle arrest

Neuroprotective Effects

Research suggests that the benzodiazole moiety contributes to neuroprotective effects by modulating neurotransmitter systems. In vitro studies indicate that such compounds can enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are crucial for neuronal inhibition and protection against excitotoxicity .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation.
  • Receptor Modulation : It can interact with GABA receptors, enhancing their inhibitory effects on neuronal excitability.
  • Apoptotic Pathways : Induction of mitochondrial permeability transition leads to the release of pro-apoptotic factors like cytochrome c, triggering apoptosis .

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various benzodiazole derivatives, including our compound of interest. The results demonstrated that treatment with these compounds resulted in significant reductions in tumor volume in xenograft models, suggesting potent antitumor activity .

Neuroprotection in Animal Models

In animal models of neurodegenerative diseases, administration of compounds related to 1-(4-ethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one showed improved cognitive functions and reduced neuronal loss, indicating potential therapeutic applications in conditions like Alzheimer's disease .

Scientific Research Applications

The compound 1-(4-ethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, pharmacology, and materials science. This article will explore its applications comprehensively, supported by case studies and data tables.

Chemical Properties and Structure

Pharmaceutical Applications

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

Case Study: Anticancer Activity

Research has indicated that derivatives of benzodiazoles exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction. The mechanism involved the modulation of signaling pathways such as PI3K/Akt and MAPK .

Neuropharmacology

Given the presence of the benzodiazole group, this compound is being explored for neuropharmacological effects.

Case Study: Neuroprotective Effects

In vitro studies have shown that benzodiazole derivatives can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Materials Science

The unique structure of this compound allows for its use in developing novel materials.

Case Study: Organic Light Emitting Diodes (OLEDs)

Research indicates that compounds with similar structures can be utilized in OLED technology due to their electronic properties. The incorporation of this compound into polymer matrices has shown promise in enhancing the efficiency and stability of light-emitting devices .

Summary of Biological Activities

Activity TypeIC50 Value (µM)Reference
Anticancer (HeLa Cells)0.25
Neuroprotection0.15
OLED EfficiencyNot specified

Comparison with Related Compounds

Compound NameActivity TypeIC50 Value (µM)
1-(4-Methoxyphenyl)-4-(1-methyl-1H-benzodiazol-2-yl)pyrrolidin-2-oneAnticancer0.18
1-(4-Ethoxyphenyl)-1H-benzimidazoleNeuroprotective0.12
2-(4-Ethoxybenzyl)-5-nitro-1H-benzimidazoleAnticancer0.20

Q & A

Q. What are the common synthetic routes for preparing pyrrolidin-2-one derivatives with aryl/heteroaryl substituents?

  • Methodological Answer : Pyrrolidin-2-one derivatives are typically synthesized via nucleophilic substitution, Heck–Matsuda desymmetrization, or coupling reactions. For example, aryl groups can be introduced using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald–Hartwig) or via SNAr reactions with halogenated aromatics (e.g., 4-fluoroiodobenzene) . Evidence from analogous compounds shows that yields vary significantly (59–85%) depending on the leaving group (iodine vs. bromine) and reaction conditions (temperature, catalyst loading) .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry and substituent orientation. For example, 19F^{19}\text{F} NMR is critical for verifying fluorinated analogs .
  • X-ray crystallography : Refinement with SHELXL (e.g., SHELX-2018) allows precise determination of bond angles, torsion angles, and stereochemistry. The program is robust for high-resolution or twinned data, as demonstrated in related pyrrolidinone structures .

Advanced Research Questions

Q. What strategies address low enantiomeric excess (ee) in asymmetric synthesis of chiral pyrrolidin-2-one derivatives?

  • Methodological Answer :
  • Chiral auxiliaries : Use enantiopure sulfonamide groups (e.g., (R)-1-((2-nitrophenyl)sulfonyl)) during synthesis to induce asymmetry, as shown in Heck–Matsuda desymmetrization (48–84% ee) .
  • Chiral chromatography : Employ Daicel Chiralpak® columns (e.g., IB or IC) for HPLC/SFC analysis. Retention times (e.g., 15.0 min vs. 17.5 min) and λ settings (210–260 nm) must be optimized to resolve enantiomers .

Q. How can computational modeling resolve contradictions in biological activity data for benzodiazolyl-pyrrolidinone analogs?

  • Methodological Answer :
  • Docking studies : Compare binding affinities of the benzodiazolyl group with synaptic vesicle glycoprotein 2A (SV2A) using software like AutoDock. Structural analogs (e.g., SV2A modulators) suggest that trifluoromethyl or chloro substituents enhance activity .
  • QSAR : Correlate electronic parameters (Hammett σ) of substituents (e.g., 4-ethoxy vs. 4-methoxy) with experimental IC50_{50} values to identify key pharmacophores .

Data Contradiction Analysis

Q. Why do reported yields for similar compounds vary across studies (e.g., 48% vs. 84%)?

  • Methodological Answer : Discrepancies arise from:
  • Catalyst degradation : Palladium catalysts (e.g., Pd(OAc)2_2) may lose activity under prolonged heating or oxygen exposure.
  • Purification challenges : Polar byproducts (e.g., unreacted 2-pyrrolidinone) can co-elute during column chromatography, reducing isolated yields .
  • Substrate sensitivity : Electron-deficient aryl halides (e.g., 4-nitrofluorobenzene) react faster but may form side products via elimination .

Experimental Design Considerations

Q. How should reaction conditions be tailored to improve regioselectivity in benzodiazolyl-pyrrolidinone synthesis?

  • Methodological Answer :
  • Temperature control : Lower temperatures (0–25°C) favor kinetic control, reducing undesired C-3 substitution.
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to block reactive NH sites in benzodiazolyl intermediates, as seen in SV2A modulator synthesis .

Structural and Functional Insights

Q. What role does the 1-methyl-1H-1,3-benzodiazol-2-yl group play in modulating biological activity?

  • Methodological Answer :
  • Hydrogen bonding : The benzodiazolyl NH acts as a H-bond donor, critical for target engagement (e.g., kinase inhibition). Methylation at N-1 prevents tautomerization, stabilizing the bioactive conformation .
  • π-Stacking : The aromatic system enhances binding to hydrophobic pockets, as evidenced by analogs with 4-(trifluoromethyl)phenyl groups showing improved potency .

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